(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione
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Overview
Description
(1S,2R,6S,7S)-4-Azatricyclo[52202,6]undecane-3,5,8-trione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione typically involves a multi-step process. One common method includes the intramolecular cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for maintaining the integrity of the tricyclic structure.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound is also susceptible to nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
- (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-dione
- (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-tetraone
Uniqueness: The uniqueness of (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione lies in its specific tricyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-6-3-4-1-2-5(6)8-7(4)9(13)11-10(8)14/h4-5,7-8H,1-3H2,(H,11,13,14)/t4-,5+,7+,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXMJIQNEIEMOK-LAHCRNKXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1CC2=O)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]3[C@@H]([C@@H]1CC2=O)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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